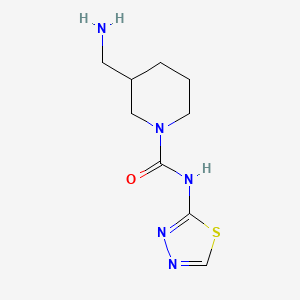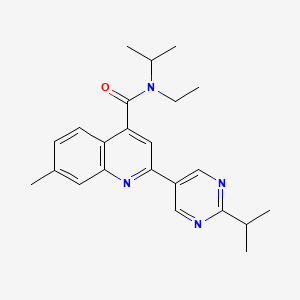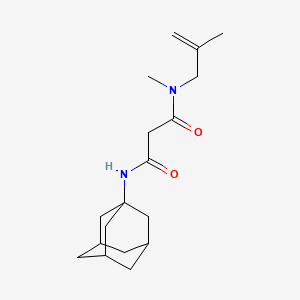![molecular formula C15H16F3NO4 B5902540 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid, also known as TFB, is a synthetic compound that has been widely used in scientific research due to its unique properties. TFB is a fluorinated analog of the natural amino acid leucine, and it has been shown to have a range of biochemical and physiological effects. In
作用機序
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid is believed to act by mimicking the structure and function of leucine, which is a key regulator of protein synthesis and muscle growth. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has been shown to activate the mTOR pathway, which is a key signaling pathway involved in protein synthesis. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid also appears to inhibit protein degradation by activating the proteasome.
Biochemical and Physiological Effects:
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has been shown to have a range of biochemical and physiological effects, including increased protein synthesis, increased muscle growth, and improved glucose metabolism. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has also been shown to have anti-inflammatory and antioxidant effects, and it may have potential applications in the treatment of metabolic disorders and neurodegenerative diseases.
実験室実験の利点と制限
One major advantage of 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid is its ability to selectively activate the mTOR pathway, which allows researchers to study the effects of leucine on protein synthesis and muscle growth without the confounding effects of other signaling pathways. However, 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid can be difficult to synthesize and purify, and its effects may be influenced by factors such as pH and temperature.
将来の方向性
There are many potential future directions for research on 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid, including studies of its effects on specific proteins and pathways, investigations of its potential therapeutic applications, and exploration of its use in combination with other compounds. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid may also have applications in the development of new drugs and therapies for a range of diseases and conditions.
Conclusion:
In conclusion, 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid is a synthetic compound with a range of unique properties that make it a valuable tool for scientific research. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has been shown to have a range of biochemical and physiological effects, and it may have potential applications in the treatment of metabolic disorders and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid.
合成法
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. One commonly used method involves the coupling of Fmoc-protected leucine with 2-(2-methylprop-2-en-1-yl)oxybenzoic acid, followed by deprotection and coupling with 4,4,4-trifluorobutyric acid. The resulting 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid peptide can then be purified using HPLC.
科学的研究の応用
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has been used in a wide range of scientific research applications, including studies of protein synthesis, protein degradation, and protein-protein interactions. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has also been used to investigate the role of leucine in muscle protein synthesis and to explore the effects of fluorine substitution on peptide structure and function.
特性
IUPAC Name |
4,4,4-trifluoro-3-[[2-(2-methylprop-2-enoxy)benzoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-9(2)8-23-11-6-4-3-5-10(11)14(22)19-12(7-13(20)21)15(16,17)18/h3-6,12H,1,7-8H2,2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKVJMRHAHTSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)NC(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(2-morpholin-4-yl-2-oxoethoxy)benzyl]ethanamine](/img/structure/B5902460.png)

amine](/img/structure/B5902464.png)
![2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5902471.png)
![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)



![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)

![1-(2-amino-2-oxoethyl)-N-{2-[(methylsulfonyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5902542.png)
amine](/img/structure/B5902553.png)
